molecular formula C17H12N2O B2899932 4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile CAS No. 340319-18-8

4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile

Cat. No.: B2899932
CAS No.: 340319-18-8
M. Wt: 260.296
InChI Key: SDRLOLMVFBYXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is an organic compound that features an indole moiety linked to a benzonitrile group via a methylene bridge. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the formyl group on the indole ring and the nitrile group on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and DNA, leading to various biological effects. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Similar structure but lacks the benzonitrile group.

    4-[(3-formyl-1H-indol-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    Indole-3-acetonitrile: Similar structure but lacks the formyl group.

Uniqueness

4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is unique due to the presence of both the formyl and nitrile groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

4-[(3-formylindol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-9-13-5-7-14(8-6-13)10-19-11-15(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRLOLMVFBYXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327542
Record name 4-[(3-formylindol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

340319-18-8
Record name 4-[(3-formylindol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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